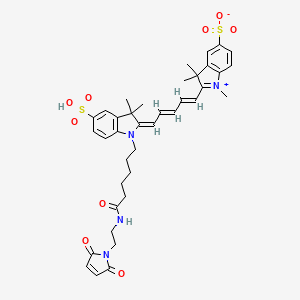
2-((1E,3E)-5-((E)-1-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy5-Mal: (Sulfo-Cyanine5 Maleimide) is a water-soluble, far-red fluorescent dye that belongs to the Cyanine dye family. It is characterized by its ability to react with thiol groups in proteins, forming stable conjugates. This property makes it particularly useful for labeling proteins, peptides, and other biomolecules in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Sulfo-Cy5-Mal is synthesized by introducing a maleimide group to the Cyanine dye structure. The maleimide group is reactive towards thiol groups, allowing for the formation of stable thioether bonds. The synthesis involves the following steps:
Formation of Cyanine Dye Core: The core structure of the Cyanine dye is synthesized through a series of condensation reactions involving nitrogen-containing heterocycles and aldehydes.
Introduction of Sulfonate Groups: Sulfonate groups are added to the Cyanine dye to enhance its water solubility.
Attachment of Maleimide Group: The maleimide group is introduced through a reaction with an amine-functionalized Cyanine dye, forming Sulfo-Cy5-Mal
Industrial Production Methods: : Industrial production of Sulfo-Cy5-Mal involves scaling up the synthetic routes mentioned above. The process includes:
Large-Scale Condensation Reactions: Conducting the condensation reactions in large reactors to produce the Cyanine dye core.
Purification: Using techniques such as column chromatography and recrystallization to purify the intermediate and final products.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
Analyse Chemischer Reaktionen
Types of Reactions: : Sulfo-Cy5-Mal primarily undergoes substitution reactions with thiol groups in proteins and other biomolecules. The maleimide group reacts with the thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins).
Conditions: The reaction typically occurs in aqueous buffers at neutral to slightly basic pH (pH 6.5-7.5). .
Major Products: : The major product of the reaction is a stable thioether-linked conjugate between Sulfo-Cy5-Mal and the thiol-containing biomolecule .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy5-Mal has a wide range of applications in scientific research, including:
Biological Labeling: It is extensively used for labeling proteins, peptides, and antibodies in various biological assays, including flow cytometry, fluorescence microscopy, and Western blotting
Fluorescence Imaging: Due to its far-red fluorescence, Sulfo-Cy5-Mal is used in fluorescence imaging to visualize cellular structures and processes with minimal background interference
Drug Delivery: Sulfo-Cy5-Mal conjugates are used in drug delivery systems to track the distribution and localization of therapeutic agents in vivo.
Wirkmechanismus
Sulfo-Cy5-Mal exerts its effects through the formation of stable thioether bonds with thiol groups in proteins and other biomolecules. The maleimide group in Sulfo-Cy5-Mal reacts specifically with thiol groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This allows for the visualization and tracking of the labeled biomolecules in various assays and imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cy3-Mal: Another member of the Cyanine dye family with similar properties but different spectral characteristics.
Alexa Fluor 647: A far-red fluorescent dye with similar applications in biological labeling and imaging.
IR 650 Dye: A near-infrared dye used for similar purposes but with different excitation and emission wavelengths
Uniqueness: : Sulfo-Cy5-Mal is unique due to its combination of water solubility, far-red fluorescence, and specific reactivity towards thiol groups. These properties make it particularly suitable for applications requiring minimal background fluorescence and stable conjugation to biomolecules .
Eigenschaften
Molekularformel |
C38H44N4O9S2 |
|---|---|
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
2-[(1E,3E,5E)-5-[1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C38H44N4O9S2/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51) |
InChI-Schlüssel |
OLRTZDDIXXDJPO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


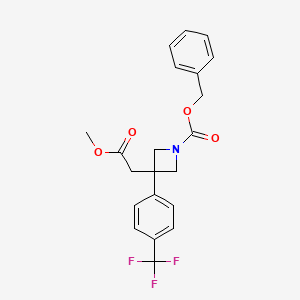
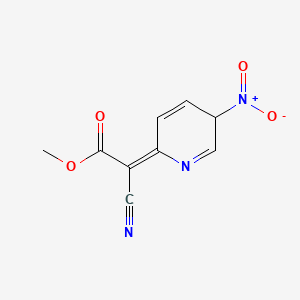
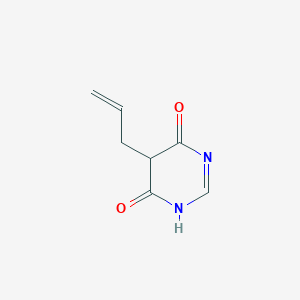

![2-[4-[[(5R)-2-[2-(4-chlorophenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]phenyl]acetic acid](/img/structure/B12364981.png)
![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)

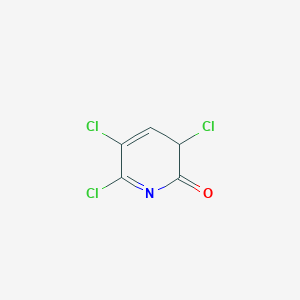
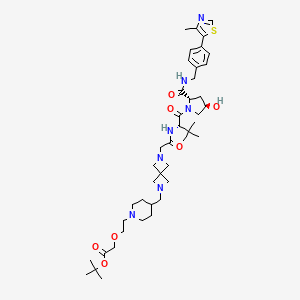
![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
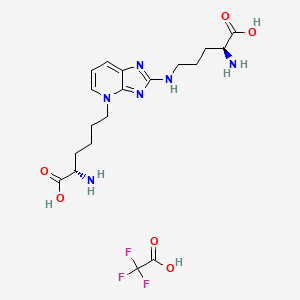
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
